REACTION_CXSMILES
|
[C:1]1([C:7]2[S:8][C:9]3[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Sn](Cl)Cl.N>Cl>[C:1]1([C:7]2[S:8][C:9]3[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][C:10]=3[N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200.74 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the extracts are concentrated
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from isopropyl ether/hexane (2/1)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1SC2=C(N1)C=CC(=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |